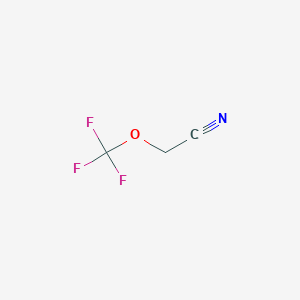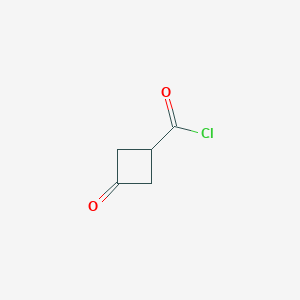
Trifluoromethoxy-acetonitrile
Overview
Description
Trifluoromethoxy-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetonitrile moiety
Mechanism of Action
Target of Action
Trifluoromethoxy-acetonitrile is a compound that has been used in the synthesis of various chemical compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions . It facilitates the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible
Biochemical Pathways
This compound is involved in the trifluoromethoxylation reaction . This reaction is part of the broader field of fluorine chemistry, which has applications in various industries, including pharmaceuticals and agrochemicals . The downstream effects of this pathway are dependent on the specific compounds being synthesized and their subsequent interactions within biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of other compounds . For example, it has been used in the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which have shown potential as neuroprotective drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the trifluoromethoxylation reaction . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxy-acetonitrile typically involves the introduction of the trifluoromethoxy group into an acetonitrile framework. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent reacts with an acetonitrile derivative under controlled conditions. For example, the use of bis(trifluoromethyl)peroxide (BTMP) as a trifluoromethoxylating reagent has been reported to yield this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available precursors and efficient catalytic processes. The use of cesium fluoride as a primary fluorine source in combination with organic precursors has been explored to facilitate the rapid generation of trifluoromethoxy anions on demand .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethoxy-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield simpler fluorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as bis(trifluoromethyl)peroxide and cesium fluoride are commonly used in reactions involving this compound. Reaction conditions typically range from low temperatures (-30°C) to ambient temperatures, depending on the desired outcome .
Major Products: The major products formed from these reactions include various trifluoromethoxy-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Trifluoromethoxy-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and the development of fluorinated biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased stability and reactivity
Comparison with Similar Compounds
Trifluoromethylthio-acetonitrile: Contains a trifluoromethylthio group (-SCF3) instead of a trifluoromethoxy group.
Trifluoromethyl-acetonitrile: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
Uniqueness: Trifluoromethoxy-acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds with specific biological and chemical activities .
Properties
IUPAC Name |
2-(trifluoromethoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHOPVUXUFZUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)



![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)




